molecular formula C9H5ClO2 B2433703 4-Chloro-1-benzofuran-2-carbaldehyde CAS No. 1497131-45-9

4-Chloro-1-benzofuran-2-carbaldehyde

Cat. No.: B2433703
CAS No.: 1497131-45-9
M. Wt: 180.59
InChI Key: WWNHBGGOHXDDDC-UHFFFAOYSA-N
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Description

4-Chloro-1-benzofuran-2-carbaldehyde is a chemical compound with the CAS Number: 1497131-45-9 . It has a molecular weight of 180.59 and is typically in powder form .


Synthesis Analysis

The synthesis of benzofuran derivatives, such as this compound, involves several methods. One approach is the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Additionally, reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones can provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C9H5ClO2/c10-8-2-1-3-9-7 (8)4-6 (5-11)12-9/h1-5H . The Inchi Key is WWNHBGGOHXDDDC-UHFFFAOYSA-N .


Chemical Reactions Analysis

Benzofuran compounds, including this compound, are involved in various chemical reactions. For instance, they can undergo oxidative cyclization of 2-hydroxystilbenes using 10 mol% (diacetoxyiodo)benzene [PhI (OAc)2] as a catalyst in the presence of m-chloroperbenzoic acid to provide 2-arylbenzofurans .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Novel Heterocycles

  • 4-Chloro-1-benzofuran-2-carbaldehyde has been used as a precursor in the synthesis of novel heterocycles. This includes the creation of pyrazole-based heterocycles, which are synthesized through reactions with various compounds like 3-oxo-3-phenylpropanenitrile and cyanoethanethioamide (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Preparation of Functionalized Benzofurans

  • Research has demonstrated the preparation of highly functionalized benzofurans using this compound. These benzofurans are synthesized through unique transformations and are key intermediates in various chemical reactions (Schevenels & Markó, 2012).

Synthesis and Biological Evaluation

  • A study has shown the use of this compound in synthesizing benzofuran-2-yl pyrazole pyrimidine derivatives. These compounds have been evaluated for their antitumor activity and molecular docking as thymidylate synthase inhibitors (El-Zahar et al., 2011).

Applications in Synthesizing Pyrido[4,3-d]pyrimidines

  • The compound has been utilized in the catalyst-free synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines. These novel compounds show good antitumor activities and are synthesized via a cascade reaction (Li et al., 2014).

Synthesis of Arylthiophene-2-Carbaldehydes

  • Another application is in the synthesis of various novel 4-arylthiophene-2-carbaldehyde compounds. These compounds have been screened for antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities (Ali et al., 2013).

Safety and Hazards

The safety information for 4-Chloro-1-benzofuran-2-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While the future directions for 4-Chloro-1-benzofuran-2-carbaldehyde specifically are not mentioned in the search results, benzofuran compounds in general have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds .

Properties

IUPAC Name

4-chloro-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNHBGGOHXDDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)C=O)C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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